molecular formula C19H26N4O2 B5520497 (1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5520497
M. Wt: 342.4 g/mol
InChI Key: AMIXYCVJOYCXSK-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-ethyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.20557608 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research into bicyclic σ receptor ligands similar in structure to the specified compound has demonstrated their synthesis and potential cytotoxic activity against human tumor cell lines. In particular, studies have shown that certain stereoisomeric alcohols and methyl ethers derived from related bicyclic frameworks exhibit high σ1 receptor affinity and can completely inhibit cell growth in specific cancer cell lines, such as small cell lung cancer (A-427) at concentrations of 20 μM, indicating a targeted cytotoxic effect which could be relevant to cancer research and therapy (Geiger et al., 2007).

Antimalarial Therapeutic Agents

Compounds incorporating pyrimidinyl structures, which are chemically akin to the compound , have been synthesized and evaluated for their in vitro antimalarial activities against Plasmodium falciparum. New pyrimidinyl peptidomimetic agents showed potent growth inhibitory activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, with some compounds exhibiting comparable efficacy to chloroquine. This suggests a potential application of related compounds in the development of new antimalarial therapeutics (Zhu et al., 2002).

Synthesis of Bicyclic Gamma-lactams

The synthesis of bicyclic gamma-lactams via ring expansion of monocyclic beta-lactams showcases a methodological advancement in organic chemistry, potentially applicable to the synthesis of complex molecules similar to the one specified. This research outlines a diastereoselective transformation that could be applied in synthesizing novel bicyclic structures, expanding the toolbox for chemical synthesis in pharmaceutical and material sciences (Dekeukeleire et al., 2009).

Properties

IUPAC Name

(1S,5R)-6-(cyclobutylmethyl)-3-(2-ethylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-2-17-20-8-15(9-21-17)18(24)22-11-14-6-7-16(12-22)23(19(14)25)10-13-4-3-5-13/h8-9,13-14,16H,2-7,10-12H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIXYCVJOYCXSK-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CC3CCC(C2)N(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=C(C=N1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.